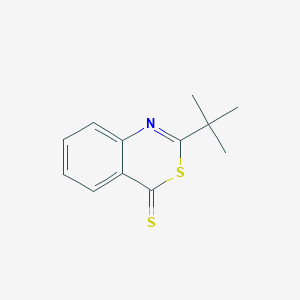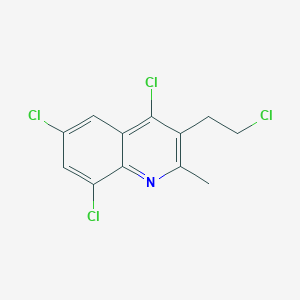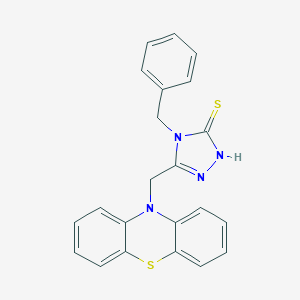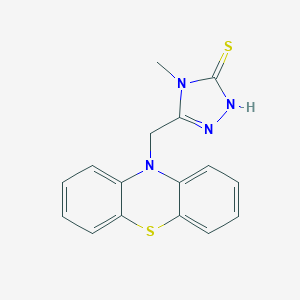
2-tert-butyl-4H-3,1-benzothiazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-4H-3,1-benzothiazine-4-thione, also known as riluzole, is a neuroprotective drug that has been used for the treatment of amyotrophic lateral sclerosis (ALS) and other neurological disorders. It was first approved by the US Food and Drug Administration (FDA) in 1995 for the treatment of ALS. The drug has been shown to have a variety of biochemical and physiological effects, and has been the subject of extensive scientific research.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-4H-3,1-benzothiazine-4-thione involves the modulation of glutamate neurotransmission. Glutamate is an excitatory neurotransmitter that is involved in the pathogenesis of ALS and other neurological disorders. Riluzole inhibits the release of glutamate and enhances its uptake by astrocytes, which helps to reduce the excitotoxicity that is associated with these disorders.
Biochemical and Physiological Effects:
Riluzole has a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated sodium and potassium channels, which may contribute to its neuroprotective properties. Riluzole has also been shown to have anti-inflammatory and antioxidant effects, which may help to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Riluzole has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and synthesis method. It has been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers. However, 2-tert-butyl-4H-3,1-benzothiazine-4-thione also has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain therapeutic levels in animal models. It also has a narrow therapeutic window, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-tert-butyl-4H-3,1-benzothiazine-4-thione. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and increase its efficacy. Another area of research is the identification of new targets for 2-tert-butyl-4H-3,1-benzothiazine-4-thione, which may expand its therapeutic applications beyond neurological disorders. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-tert-butyl-4H-3,1-benzothiazine-4-thione in other neurological disorders.
In conclusion, 2-tert-butyl-4H-3,1-benzothiazine-4-thione is a well-established drug that has been extensively studied for its neuroprotective properties. It has a known mechanism of action and synthesis method, and has been shown to have a variety of biochemical and physiological effects. While it has some limitations for lab experiments, it remains a valuable tool for researchers studying neurological disorders. There are several future directions for the study of 2-tert-butyl-4H-3,1-benzothiazine-4-thione, including the development of new formulations and the identification of new targets for the drug.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-4H-3,1-benzothiazine-4-thione involves the reaction of 2-aminobenzothiazole with acetyl chloride, followed by reaction with tert-butylamine. The resulting compound is then treated with hydrogen sulfide to yield 2-tert-butyl-4H-3,1-benzothiazine-4-thione. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Riluzole has been the subject of extensive scientific research due to its neuroprotective properties. It has been shown to modulate glutamate neurotransmission, which is involved in the pathogenesis of ALS and other neurological disorders. Riluzole has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Propriétés
Formule moléculaire |
C12H13NS2 |
|---|---|
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
2-tert-butyl-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C12H13NS2/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(14)15-11/h4-7H,1-3H3 |
Clé InChI |
HIULOJQBUOHMHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=S)S1 |
SMILES canonique |
CC(C)(C)C1=NC2=CC=CC=C2C(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)


![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)